BenchChemオンラインストアへようこそ!

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt

Metabolite Identification Inactive Metabolite Receptor Binding

Choose the sodium salt of 4‑Hydroxy Duloxetine β‑D‑Glucuronide for analytically validated bioequivalence and DDI studies. This is the major circulating, pharmacologically inactive phase II metabolite of duloxetine (Ki >10,000 nM for SERT/NET/DAT). Unlike the 5‑/6‑OH isomers or the sulfate conjugate, the 4‑OH glucuronide is the definitive reference for LC‑MS/MS method specificity (1–1000 ng/mL linear range, no back‑conversion). The sodium salt guarantees enhanced solubility, >4‑year stability at -20°C, and lot‑to‑lot reproducibility—critical for ANDA submissions and TDM. Ships room temperature.

Molecular Formula C24H26NNaO8S
Molecular Weight 511.5 g/mol
Cat. No. B13864773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt
Molecular FormulaC24H26NNaO8S
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C24H27NO8S.Na/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30;/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30);/q;+1/p-1/t17-,19-,20-,21+,22-,24+;/m0./s1
InChIKeyMZPFENUQRVOCPK-YIHBCKSISA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Duloxetine β-D-Glucuronide Sodium Salt: A Key Inactive Metabolite for Pharmacokinetic and Analytical Reference Standards


4-Hydroxy Duloxetine β-D-Glucuronide Sodium Salt (CAS: 741693-83-4 as free acid) is the sodium salt form of a major inactive phase II metabolite of the antidepressant duloxetine [1]. It is formed via oxidation of duloxetine by CYP1A2 and CYP2D6 followed by glucuronidation . As a primary circulating metabolite found in plasma, this compound serves as a critical analytical reference standard in bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations [2].

Why 4-Hydroxy Duloxetine β-D-Glucuronide Sodium Salt Cannot Be Substituted with Other Duloxetine Metabolites


The metabolic profile of duloxetine yields numerous phase I and phase II conjugates, including other glucuronide isomers (5- and 6-hydroxy duloxetine glucuronide) and a major sulfate conjugate (5-hydroxy-6-methoxy duloxetine sulfate) [1]. These compounds differ fundamentally in their chromatographic behavior, ionization properties, and biological activity. Substituting 4-hydroxy duloxetine glucuronide with an alternative metabolite without verification invalidates analytical method specificity and risks inaccurate quantification in pharmacokinetic or bioequivalence studies [2]. Furthermore, the sodium salt form offers enhanced stability and solubility compared to the free acid, making it the preferred formulation for reproducible analytical work .

4-Hydroxy Duloxetine β-D-Glucuronide Sodium Salt: Quantitative Differentiation Evidence for Procurement Decisions


Complete Lack of Monoamine Transporter Binding Confirms Inactive Metabolite Status

4-Hydroxy duloxetine glucuronide exhibits no measurable affinity for the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, with Ki values >10,000 nM for all three targets. This contrasts sharply with the parent drug duloxetine, which shows high-affinity binding to SERT (Ki = 0.79 nM) and NET (Ki = 1.06 nM) [1]. The data were generated using radioligand binding assays in membranes expressing human monoamine transporters [1].

Metabolite Identification Inactive Metabolite Receptor Binding

Chromatographic Resolution Requirement from Isomeric Glucuronides Enforces Specificity in LC-MS/MS Assays

In LC-MS/MS method development for duloxetine metabolites, 4-hydroxy duloxetine glucuronide requires explicit chromatographic resolution from its 5- and 6-hydroxy glucuronide isomers, which co-elute under standard conditions [1]. Additionally, this glucuronide conjugate ionizes readily under positive ESI, whereas the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine requires negative ESI for adequate sensitivity, necessitating separate analytical conditions [1]. The validated method for 4-hydroxy duloxetine glucuronide achieved a linear range of 1–1000 ng/mL in human plasma [1].

Bioanalysis LC-MS/MS Isomer Separation

No Back-Conversion to Parent Drug Under Standard Bioanalytical Conditions

A stability study specifically designed to detect back-conversion of 4-hydroxy duloxetine glucuronide to the parent drug duloxetine during sample preparation and analysis found no evidence of such conversion. The study employed incurred sample reanalysis and validated LC-MS/MS methods according to EMA and USFDA bioanalytical guidelines, confirming the metabolite remains intact under standard laboratory conditions [1]. This finding contrasts with some other glucuronide metabolites in different drug classes that are known to undergo in vitro hydrolysis.

Stability Back-Conversion Bioequivalence

Sodium Salt Form Enhances Long-Term Stability and Handling Reproducibility

The sodium salt of 4-hydroxy duloxetine β-D-glucuronide is supplied as a solid with defined long-term storage stability: powder stable for 3 years at -20°C, 2 years at 4°C, and in solvent for 6 months at -80°C or 1 month at -20°C . The free acid form (CAS 741693-83-4) lacks this defined stability profile and is noted as hygroscopic, which can introduce weighing errors and degradation during routine analytical use . The sodium salt is also stable at ambient temperature for several days during shipping, reducing cold-chain dependency .

Salt Form Stability Reference Standard

Linear Quantification Range of 50–1500 ng/mL Enables Reliable Plasma Pharmacokinetics

A validated microemulsion liquid chromatography-fluorescence (MELC-FL) method established a linear calibration range of 50–1500 ng/mL for 4-hydroxy duloxetine glucuronide in rat plasma, with overall recoveries between 97.12% and 103.12% (RSD 0.34%–4.57%) [1]. In comparison, the same method achieved a range of 25–1200 ng/mL for the parent drug duloxetine. This wide linear range accommodates the full spectrum of plasma concentrations observed following therapeutic dosing and enables robust pharmacokinetic parameter calculation.

Pharmacokinetics Plasma Concentration Bioanalytical Method

Distinct Elimination Half-Life of 7.97 h in Beagle Dogs Informs Species-Specific Metabolic Clearance

In a beagle dog pharmacokinetic study, 4-hydroxyduloxetine (the aglycone of the glucuronide) exhibited an elimination half-life (t1/2) of 7.97 h following single-dose duloxetine administration [1]. This contrasts with the parent drug duloxetine, which showed a t1/2 of 10.17 h under the same conditions [1]. Notably, the human elimination half-life of total radioactivity (representing all duloxetine-related material) is approximately 120 h, while parent duloxetine t1/2 is 10.3 h [2], highlighting significant species differences in metabolite clearance that must be accounted for in preclinical toxicology and DDI studies.

Half-Life In Vivo Pharmacokinetics Species Differences

4-Hydroxy Duloxetine β-D-Glucuronide Sodium Salt: Evidence-Based Application Scenarios


Bioequivalence and ANDA Regulatory Submissions

As a major circulating metabolite of duloxetine, 4-hydroxy duloxetine glucuronide is an essential analytical reference standard for bioequivalence studies required for Abbreviated New Drug Applications (ANDAs). Regulatory agencies expect demonstration that generic formulations produce comparable metabolite profiles to the reference listed drug. The validated LC-MS/MS method with 1–1000 ng/mL linear range and confirmed lack of back-conversion [1] supports robust bioequivalence study design and regulatory acceptance [2].

Hepatic or Renal Impairment Pharmacokinetic Studies

In patients with hepatic or renal impairment, glucuronide metabolites like 4-hydroxy duloxetine glucuronide may accumulate due to reduced clearance. Because the compound is pharmacologically inactive (Ki >10,000 nM for SERT/NET/DAT) [3], its accumulation does not increase serotonergic or noradrenergic toxicity risk. Quantification of this metabolite in plasma from renally or hepatically impaired subjects is therefore critical for safety assessment, and the defined stability profile of the sodium salt ensures reliable measurement in these specialized patient populations.

Drug-Drug Interaction (DDI) and CYP Phenotyping Studies

4-Hydroxy duloxetine glucuronide formation depends on CYP1A2 and CYP2D6 activity . The compound serves as a probe to assess the functional impact of CYP inhibitors, inducers, or genetic polymorphisms on duloxetine metabolism. In Cyp1a2 knockout mice, the AUC of the hydroxylated duloxetine glucuronide decreased by 23% [4], demonstrating its utility as a pharmacodynamic biomarker of CYP1A2 activity. The sodium salt reference standard enables accurate LC-MS/MS quantification in these mechanistic DDI studies [1].

Therapeutic Drug Monitoring (TDM) Method Development and Validation

Clinical laboratories developing TDM assays for duloxetine must account for the major circulating metabolite to avoid analytical interference. The requirement for chromatographic resolution of 4-hydroxy duloxetine glucuronide from its 5- and 6-hydroxy isomers [1] makes the authentic reference standard indispensable for method development and validation. The sodium salt's multi-year stability at -20°C provides a reliable long-term calibration standard for routine TDM service implementation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.